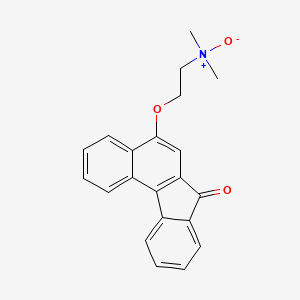

Benfluron N-oxide

Descripción

Structure

3D Structure

Propiedades

Número CAS |

91416-10-3 |

|---|---|

Fórmula molecular |

C21H19NO3 |

Peso molecular |

333.4 g/mol |

Nombre IUPAC |

N,N-dimethyl-2-(7-oxobenzo[c]fluoren-5-yl)oxyethanamine oxide |

InChI |

InChI=1S/C21H19NO3/c1-22(2,24)11-12-25-19-13-18-20(15-8-4-3-7-14(15)19)16-9-5-6-10-17(16)21(18)23/h3-10,13H,11-12H2,1-2H3 |

Clave InChI |

WCZAXBXVDLKQGV-UHFFFAOYSA-N |

SMILES |

C[N+](C)(CCOC1=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4C2=O)[O-] |

SMILES canónico |

C[N+](C)(CCOC1=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4C2=O)[O-] |

Otros números CAS |

91416-10-3 |

Sinónimos |

enfluron N-oxide NOBF |

Origen del producto |

United States |

Formation and Biotransformation Pathways of Benfluron N Oxide

Oxidative Formation of Benfluron N-oxide

The generation of this compound from its parent tertiary amine, benfluron, is an oxidative metabolic process. This N-oxidation is catalyzed by major enzyme systems responsible for xenobiotic metabolism.

Role of Flavin-Containing Monooxygenases (FMOs) in N-Oxidation of Benfluron

The primary enzymatic pathway for the formation of this compound is through N-oxidation catalyzed by the flavin-containing monooxygenase (FMO) system. nih.govcas.cz Research has identified this compound as the main FMO-mediated metabolite of benfluron. cas.cz FMOs are a class of enzymes that specialize in oxygenating soft, nucleophilic heteroatoms, such as the nitrogen in the dimethylamino group of benfluron. plos.org The reaction is dependent on NADPH and molecular oxygen. plos.org Studies using recombinant human enzymes have shown that FMO3, the predominant FMO isoform in adult human liver, is a key catalyst for the N-oxidation of various drug compounds. nih.gov

Contribution of Cytochrome P450 Systems to Benfluron N-Oxidation

While the FMO system is the principal contributor, the Cytochrome P450 (CYP) system also plays a role in the oxidative biotransformation of benfluron. cas.cz Some in vitro studies using rat liver microsomes have demonstrated that this compound can be formed via CYP-mediated oxidation in the presence of NADPH cofactors. However, other research indicates that the formation of this compound in rat liver microsomes shows no significant change in response to the induction of CYP enzymes, suggesting that its formation is largely independent of CYP activity and primarily reliant on FMOs. cas.cz This indicates that while CYPs can contribute, they are not the main enzymatic system responsible for this specific metabolic step.

Characterization of Specific Isoforms Involved in this compound Formation

For the oxidative formation of this compound, the evidence points overwhelmingly to the FMO system as the key enzymatic pathway. nih.govcas.cz While specific CYP isoforms have been identified in the metabolism of benfluron to other metabolites, such as 9-hydroxybenfluron (B49725) and N-demethylated benfluron, their role in N-oxidation appears to be minor. cas.cz The characterization of specific isoforms is more clearly defined in the reductive metabolism of this compound itself.

Table 1: Key Enzymes in the Oxidative Formation of this compound

| Enzyme System | Role in Benfluron N-oxidation | Supporting Evidence |

|---|---|---|

| Flavin-Containing Monooxygenases (FMO) | Primary pathway for the formation of this compound. nih.govcas.cz | Identified as the main FMO-mediated metabolite; formation is a classic FMO-catalyzed reaction. cas.cz |

| Cytochrome P450 (CYP) | Minor or secondary contributor. cas.cz | Formation observed in some CYP systems, but activity is not significantly affected by CYP inducers. cas.cz |

Reductive Metabolism of this compound

Once formed, this compound undergoes significant reductive transformations. These metabolic pathways are catalyzed by different microsomal enzyme systems and lead to two primary products: the regeneration of the parent tertiary amine, benfluron, or the formation of 7-Dihydrobenfluron (B1221323) N-oxide. nih.gov The prevalence of each pathway varies significantly across different species. nih.govresearchgate.net

Pathways Leading to Tertiary Amine Benfluron Regeneration

The reduction of this compound back to its parent compound, benfluron, is a major metabolic route. researchgate.netnih.gov This reductive pathway is largely mediated by the Cytochrome P450 system. nih.gov

Enzymatic Involvement : In rats, a key role for cytochrome P450 isoforms 2B and 2E1 has been proposed for this reduction. researchgate.netnih.gov The involvement of CYPs in this pathway is supported by the inhibitory effect of carbon monoxide on the reaction in microsomes from both rats and mini-pigs. nih.govresearchgate.net

Cofactor and Oxygen Dependence : NADPH is the preferred coenzyme over NADH for the regeneration of benfluron in rats, mice, and mini-pigs. nih.govresearchgate.net Unusually for N-oxide reductions, this reaction can proceed in the presence of oxygen, although the yield of benfluron is typically higher under anaerobic conditions in most species studied. nih.govresearchgate.netnih.gov

Species Differences : There are notable species-specific variations in this pathway. The regeneration of benfluron is the main product of aerobic incubation of this compound with liver microsomes from rats, mice, and mini-pigs. nih.govresearchgate.net In vitro studies have shown that rat liver microsomes reduce this compound to benfluron at a rate five times faster than human liver microsomes. wur.nl

Pathways Leading to 7-Dihydrothis compound Formation

The second major reductive pathway involves the transformation of this compound into 7-Dihydrothis compound. nih.govnlk.cz

Enzymatic Involvement : This pathway is also catalyzed by microsomal enzymes. nih.gov In the mini-pig, evidence suggests the participation of the cytochrome P450 system, as the reaction is inhibited by carbon monoxide. nih.govresearchgate.net

Cofactor and Oxygen Dependence : Similar to benfluron regeneration, NADPH is the preferred coenzyme for the formation of 7-Dihydrothis compound in most species. nih.govresearchgate.net However, unlike the regeneration of benfluron, the formation of this metabolite is not significantly affected by whether the incubation conditions are aerobic or anaerobic. nih.govresearchgate.net

Species Differences : This pathway is particularly prominent in certain species. In studies using liver microsomes, the formation of 7-Dihydrothis compound is the predominant reductive pathway in rabbits and humans under aerobic conditions. nih.govresearchgate.net This has led to the suggestion that the rabbit may serve as a suitable animal model for studying this specific metabolic transformation in humans. nih.gov

Table 2: Species Differences in the Reductive Metabolism of this compound

| Species | Primary Reductive Metabolite (Aerobic Conditions) | Reference |

|---|---|---|

| Rat | Benfluron (Tertiary Amine) | nih.govresearchgate.net |

| Mouse | Benfluron (Tertiary Amine) | nih.govresearchgate.net |

| Mini-pig | Benfluron (Tertiary Amine) | nih.govresearchgate.net |

| Rabbit | 7-Dihydrothis compound | nih.govresearchgate.net |

| Human | 7-Dihydrothis compound | nih.govresearchgate.net |

Table 3: Factors Influencing Reductive Pathways of this compound

| Pathway | Preferred Coenzyme | Effect of Oxygen |

|---|---|---|

| Benfluron Regeneration | NADPH > NADH (in rat, mouse, mini-pig) nih.govresearchgate.net | Yield is higher under anaerobic conditions. nih.gov |

| 7-Dihydrothis compound Formation | NADPH (in most species) nih.govresearchgate.net | Insignificant effect from aerobic or anaerobic conditions. nih.govresearchgate.net |

Enzymatic Systems Governing N-Oxide Reduction

The reduction of this compound back to its tertiary amine, benfluron, is a significant metabolic route. researchgate.netnih.gov This process is predominantly mediated by microsomal enzymes, with the Cytochrome P450 (CYP) superfamily playing a central role. nih.gov Studies have identified specific CYP isozymes that are key to this reductive transformation.

Research conducted on rat liver microsomes has pinpointed a crucial role for Cytochrome P450 2B (CYP2B) and Cytochrome P450 2E1 (CYP2E1) in the reduction of this compound. researchgate.netnih.gov The involvement of the CYP system is further substantiated by inhibition studies where carbon monoxide (CO), a known inhibitor of cytochrome P450 enzymes, was shown to decrease the reductive transformation of this compound. nih.gov

While direct enzymatic studies on this compound with other specific human CYPs are not extensively detailed, inter-species differences suggest the involvement of other isoforms. For instance, the enzymatic activity of CYP1A2 and CYP2D6, which are known to catalyze N-oxide reductions for other compounds, is notably higher in rat liver microsomes compared to human liver microsomes. This difference in activity may account for the observation that rat liver microsomes reduce this compound to benfluron at a rate five times faster than human liver microsomes. Microsomal reductases exhibit a high affinity for this compound, with an apparent Michaelis constant (K_m) of approximately 0.2 mM. researchgate.netnih.gov

Table 1: Cytochrome P450 Isozymes Implicated in this compound Reduction

| Enzyme Family | Specific Isozyme | Role in this compound Reduction | Species Studied | Citation |

| Cytochrome P450 | CYP2B | Proposed key role in reduction | Rat | researchgate.netnih.gov |

| Cytochrome P450 | CYP2E1 | Proposed key role in reduction | Rat | researchgate.netnih.gov |

| Cytochrome P450 | CYP1A2 | Implicated in N-oxide reduction; higher activity may explain faster metabolism in rats vs. humans | Rat, Human | |

| Cytochrome P450 | CYP2D6 | Implicated in N-oxide reduction; higher activity may explain faster metabolism in rats vs. humans | Rat, Human |

The biotransformation of this compound appears to be primarily driven by the microsomal Cytochrome P450 system. nih.gov While cytosolic enzymes such as aldehyde oxidase and xanthine (B1682287) oxidase are known to be significant in the reduction of other N-oxide-containing compounds, their specific role in the metabolic reduction of this compound has not been established in the reviewed scientific literature. researchgate.netresearchgate.net The reduction of this compound leads to two main products: the parent tertiary amine, benfluron, and 7-dihydrothis compound, which are formed by two distinct microsomal enzymatic systems. nih.gov

The enzymatic reduction of this compound is dependent on the presence of specific coenzymes, primarily NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form) and to a lesser extent, NADH (Nicotinamide adenine dinucleotide, reduced form).

For the reduction pathway leading to the formation of the parent compound, benfluron, NADPH is the preferred coenzyme in the liver microsomes of rats, mice, and mini-pigs. nih.gov Similarly, the formation of the other major reduction product, 7-dihydrothis compound, also shows a preference for NADPH as the coenzyme in most species studied. nih.gov

Table 2: Coenzyme Preference in the Reductive Metabolism of this compound

| Reductive Product | Preferred Coenzyme | Species | Citation |

| Benfluron | NADPH > NADH | Rat, Mouse, Mini-pig | nih.gov |

| 7-dihydrothis compound | NADPH | Most species | nih.gov |

Influence of Aerobic and Anaerobic Conditions on Reduction Profile

A surprising and notable characteristic of this compound's metabolism is its reduction in the presence of oxygen. researchgate.netnih.gov This is unusual, as most N-oxide compounds undergo reduction exclusively under anaerobic (hypoxic) conditions. researchgate.netnih.gov Despite this capability, the oxygen environment significantly influences the profile of the resulting metabolites.

The yield of the tertiary amine, benfluron, is considerably higher under anaerobic conditions compared to aerobic conditions in most experimental species. nih.gov Conversely, the formation of the second reductive metabolite, 7-dihydrothis compound, appears to be largely unaffected by whether the incubation occurs under aerobic or anaerobic conditions. nih.gov This suggests that the two different microsomal enzyme systems responsible for producing these metabolites have different sensitivities to oxygen.

Table 3: Effect of Oxygen Conditions on the Reductive Transformation of this compound

| Metabolite | Influence of Anaerobic vs. Aerobic Conditions | Citation |

| Benfluron | Yield is higher under anaerobic conditions. | nih.gov |

| 7-dihydrothis compound | Formation is insignificantly affected by oxygen presence. | nih.gov |

Enzymological and Mechanistic Investigations of Benfluron N Oxide Biotransformation

Kinetic Studies of Enzyme-Mediated Benfluron N-oxide Reactions

The biotransformation of this compound is significantly influenced by the kinetic parameters of the enzymes involved, primarily reductases. Understanding these kinetics provides insight into the efficiency and affinity of the metabolic processes.

Determination of Apparent Michaelis-Menten Constants (K_m) and Maximum Velocities (V_max)

Kinetic studies of the reduction of this compound have demonstrated that the reactions conform to Michaelis-Menten kinetics. Research has shown that microsomal reductases exhibit a high affinity for this compound. researchgate.netdntb.gov.ua The apparent Michaelis-Menten constant (K_m), a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), has been determined for this interaction.

A key finding is the high affinity of microsomal reductases for this compound, with an apparent K_m value of approximately 0.2 mM. researchgate.netdntb.gov.uaiaea.org This low K_m value indicates that the enzyme requires only a small amount of this compound to become saturated and for the reaction rate to approach its maximum. While specific V_max values are determined in such kinetic studies to quantify the maximum rate of reduction, the primary reported value for this compound itself is its high affinity for the metabolizing enzymes.

Table 1: Apparent Michaelis-Menten Constant (K_m) for this compound Reduction

| Substrate | Enzyme Source | Apparent K_m (mM) |

|---|---|---|

| This compound | Microsomal Reductases | ~0.2 |

Effect of Substituents on Reductase Affinity and Activity

The chemical structure of this compound and its analogs has a pronounced effect on their interaction with reductase enzymes. Investigations into various derivatives have revealed that modifications to different parts of the molecule can significantly alter enzyme affinity and activity.

Studies have shown that changes to the side-chain or the nitrogen substituents of the this compound molecule result in only minor alterations to the apparent K_m values. researchgate.netdntb.gov.ua However, substitution on the core benzo[c]fluorene moiety has a much more dramatic impact. Specifically, the introduction of a methoxy (B1213986) group onto the benzo[c]fluorene ring leads to a significant, ten-fold increase in the apparent K_m value. researchgate.netdntb.gov.uaiaea.org This indicates a substantially lower affinity of the reductase enzymes for the methoxy-substituted analog compared to the parent this compound.

Furthermore, the chemical structure influences the preference for anaerobic conditions and the profile of metabolites formed. For instance, dimethoxy substitution has been found to have an important effect on the formation of dihydro-metabolites. researchgate.net While a direct correlation between the redox potential of the N-oxide and its non-enzymatic reduction ability has been observed, this potential does not appear to affect the enzymatic reductase activity itself. researchgate.netdntb.gov.ua

Stereochemical Aspects of this compound Metabolism

The biotransformation of this compound can lead to the formation of metabolites with chiral centers, making stereochemistry a critical aspect of its metabolism. The enzymes involved in these transformations can exhibit stereoselectivity, preferentially producing one enantiomer over another.

One of the metabolic pathways for this compound involves reduction at the C7-carbonyl group, leading to the formation of 7-dihydrobenfluron (B1221323) N-oxide. nih.gov The carbon at position 7 becomes a chiral center in this reduced metabolite. Studies focused on the parent compound, benfluron, have employed chiral liquid chromatography to evaluate the stereospecificity of this carbonyl reduction. viaf.org However, in early metabolic studies involving benfluron, where metabolites such as 7-Dihydrobenfluron were identified, the specific enantiomeric form was not established.

While methods for chiral separation exist and have been applied to related compounds, detailed characterization of the stereospecific outcomes of this compound's reductive metabolism is not extensively documented. Research projects have been initiated to study the stereospecificity of the reduction of this compound to its parent amine, benfluron, indicating an awareness of the importance of this area.

In Vitro and In Vivo Biotransformation Models

To elucidate the complex metabolic pathways of this compound, researchers utilize various experimental models, ranging from subcellular fractions to whole organ systems. These models are essential for identifying metabolites, characterizing enzymatic processes, and understanding species-specific differences.

Hepatic Microsomal Studies

Hepatic microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, are a cornerstone for in vitro metabolism studies.

The primary metabolic pathway for this compound in hepatic microsomes is its reduction back to the tertiary amine, benfluron. researchgate.netdntb.gov.ua This reaction is catalyzed by cytochrome P450 (CYP) enzymes, with studies in rats pointing to a key role for the CYP2B and CYP2E1 isoforms. researchgate.netdntb.gov.ua Uncharacteristically for many N-oxide reductions, which typically occur under anaerobic conditions, the reduction of this compound can proceed in the presence of oxygen. researchgate.netdntb.gov.ua Nevertheless, the yield of the tertiary amine, benfluron, is generally higher under anaerobic conditions in most species studied. nih.gov

Significant inter-species differences have been observed in microsomal studies. nih.gov In microsomes from rats, mice, and mini-pigs, the main product of aerobic incubation with the necessary cofactor NADPH is benfluron. nih.gov In contrast, microsomes from rabbits and humans show significantly higher activity of enzymes that catalyze the formation of 7-dihydrothis compound. nih.gov NADPH is the preferred coenzyme over NADH for the formation of benfluron across most species. nih.gov Further comparisons have shown that rat liver microsomes can reduce this compound to benfluron approximately five times faster than human liver microsomes. researchgate.net

Table 2: Species Differences in Hepatic Microsomal Metabolism of this compound

| Species | Primary Reductive Metabolite (Aerobic) | Preferred Coenzyme |

|---|---|---|

| Rat | Benfluron | NADPH |

| Mouse | Benfluron | NADPH |

| Mini-pig | Benfluron | NADPH |

| Rabbit | 7-dihydrothis compound | NADPH |

| Human | 7-dihydrothis compound | NADPH |

Isolated Perfused Organ Models (e.g., Rat Liver Perfusion)

The isolated perfused rat liver (IPRL) model provides a more physiologically intact system than microsomes, allowing for the study of both Phase I and Phase II metabolism, as well as the interplay between uptake, metabolism, and excretion.

The IPRL method has been instrumental in studying the biotransformation of the parent compound, benfluron. In these experiments, this compound was successfully identified as a Phase I metabolite in both the perfusion liquid and the bile. iaea.org This confirms that the N-oxidation pathway occurs within the intact liver. The model has also been used to search for and identify previously undiscovered metabolites in the perfusate and bile. iaea.org These studies highlight the liver's rapid uptake and metabolism of the parent compound, followed by excretion into the bile, providing a comprehensive view of the compound's hepatic disposition.

Subcellular Fractionation Analysis (Microsomes, Cytosol)

The metabolic transformation of this compound is primarily localized within specific subcellular compartments of liver cells, namely the microsomes and the cytosol. upce.czbioivt.com Microsomes, which are vesicles formed from the endoplasmic reticulum, are rich in Phase I drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily. upce.czbioivt.com The cytosol, the soluble portion of the cytoplasm, contains various reductive enzymes. upce.cz

Reductive reactions are the most significant metabolic transformations that this compound undergoes. nih.gov These pathways are catalyzed by two distinct microsomal enzymatic systems, leading to the formation of either the parent tertiary amine, Benfluron, or 7-dihydrothis compound. nih.gov The reduction of this compound to Benfluron is a key metabolic route. researchgate.net In rats, this process has been linked to the activity of cytochrome P450 enzymes, specifically isoforms CYP2B and CYP2E1. researchgate.netnih.gov

Interestingly, the reduction of this compound can occur under aerobic conditions, which is unusual as most N-oxide reductions are favored under anaerobic conditions. researchgate.netnih.gov While the yield of Benfluron is generally higher under anaerobic conditions in most species, the formation of 7-dihydrothis compound is largely unaffected by the presence or absence of oxygen. nih.gov

Studies using subcellular fractions have demonstrated that both microsomal and cytosolic enzymes are involved in the metabolism of related benzo[c]fluorene compounds. For instance, the carbonyl reduction of Benfluron and its derivatives has been observed in both human liver microsomes and cytosol. nih.gov The microsomal fraction is primarily associated with oxidative enzymes like CYPs, while the cytosol predominantly contains reductive enzymes. upce.cz The reduction of some N-oxides can also be mediated by enzymes such as aldehyde oxidase and xanthine (B1682287) oxidase in the cytosol. researchgate.net

The preference for coenzymes also varies. For the formation of Benfluron in rat, mouse, and mini-pig microsomes, NADPH is the preferred coenzyme over NADH. nih.gov NADPH is also the favored coenzyme for the formation of 7-dihydrothis compound in the majority of species studied. nih.gov

Interspecies Variations in this compound Metabolism

Significant variations in the metabolism of this compound have been observed across different mammalian species, which has profound implications for preclinical drug development and translational research.

Comparative in vitro studies utilizing liver microsomes from rats, mice, guinea pigs, rabbits, mini-pigs, and humans have revealed substantial species-specific differences in the metabolic profile of this compound. nih.gov

Under aerobic conditions with NADPH, the primary metabolite in rat, mouse, and mini-pig microsomes is the parent compound, Benfluron. nih.gov Conversely, in rabbit and human microsomes, there is a significantly higher enzymatic activity leading to the formation of 7-dihydrothis compound. nih.gov This highlights a major divergence in the primary reductive pathway between these species. For example, rat liver microsomes have been shown to reduce this compound to Benfluron at a rate five times faster than human liver microsomes. researchgate.netwur.nl

The following table summarizes the primary metabolic products of this compound in the liver microsomes of different species under aerobic conditions.

| Species | Primary Metabolite |

| Rat | Benfluron nih.gov |

| Mouse | Benfluron nih.gov |

| Rabbit | 7-dihydrothis compound nih.gov |

| Human | 7-dihydrothis compound nih.gov |

| Mini-pig | Benfluron nih.gov |

The observed interspecies differences in this compound metabolism are rooted in the varying expression levels and activities of the responsible enzymes. The reduction of this compound to Benfluron is influenced by carbon monoxide, suggesting the involvement of cytochrome P450 enzymes in both rats and mini-pigs. nih.gov In the mini-pig, cytochrome P450 also appears to participate in the formation of 7-dihydrothis compound. nih.gov

The higher rate of Benfluron formation in rats compared to humans can be partly explained by the higher activity of CYP1A2 and CYP2D6, which are known to catalyze N-oxide reduction, in rat liver microsomes. researchgate.netwur.nl In general, the expression and activity of various CYP isoforms can differ significantly between species, leading to distinct metabolic fates for xenobiotics. nih.gov

The pronounced species-specific differences in the metabolism of this compound underscore the challenges in extrapolating preclinical data from animal models to humans. The choice of an appropriate animal model is critical for accurately predicting human pharmacokinetics and response.

Given that the metabolic profile of this compound in rabbit microsomes, which predominantly form 7-dihydrothis compound, closely resembles that in human microsomes, the rabbit is considered a suitable model for studying the reductive transformation of this compound in humans. nih.gov In contrast, rodent models like rats and mice, which favor the formation of Benfluron, may not be as predictive for this specific metabolic pathway in humans. nih.gov

These findings highlight the importance of conducting comparative in vitro metabolism studies early in the drug development process. Such studies, utilizing subcellular fractions from various species including humans, are invaluable for selecting the most relevant animal models for further non-clinical testing and for improving the translation of preclinical findings to clinical outcomes. researchgate.net

Molecular and Cellular Research on Benfluron N Oxide Activity Focusing on Fundamental Mechanisms

Interaction with Cellular Bioenergetic Pathways

The energy-producing pathways within a cell are critical for its survival and proliferation, and they represent a key target for various chemical agents. Research into Benfluron N-oxide has explored its influence on these fundamental processes.

Specific research directly detailing the modulation of aerobic glycolysis by this compound is limited in the available scientific literature. However, studies on analogous compounds provide some insight. For instance, research on the multi-kinase inhibitor sorafenib (B1663141) and its pharmacologically active N-oxide metabolite showed that while sorafenib itself effectively decreased ATP production in human liver-derived HepG2 cells, its metabolites had a lesser effect. researchgate.net This suggests that the N-oxide form of a compound may have a different impact on cellular bioenergetics than the parent drug. researchgate.net

The influence of this compound on cellular respiration has been investigated in cancer cell models. In studies using Ehrlich ascites carcinoma cells with succinate (B1194679) as a substrate, this compound was found to be a significantly less effective inhibitor of respiratory processes compared to its parent compound, Benfluron, and another metabolite, DBF. researchgate.net Research showed that this compound did not interfere with the respiratory processes in these cells, even at relatively high concentrations. researchgate.netresearchgate.net This contrasts sharply with Benfluron and DBF, which were identified as efficient inhibitors of both endogenous and exogenous respiration in P388 murine leukemia and Ehrlich ascites carcinoma cells. researchgate.netresearchgate.net

| Compound | Effect on Cellular Respiration in Ehrlich Ascites Carcinoma Cells | Reference |

|---|---|---|

| This compound (NOBF) | Did not interfere with respiratory processes | researchgate.netresearchgate.net |

| Benfluron (BF) | Efficient inhibitor of endogenous and exogenous respiration | researchgate.netresearchgate.net |

| DBF | Efficient inhibitor of endogenous and exogenous respiration | researchgate.net |

Impact on Cellular Redox Homeostasis

Redox homeostasis, the balance between oxidants and antioxidants, is crucial for normal cell function. Disruptions in this balance can lead to oxidative stress and cellular damage.

Thiol groups, particularly those in cysteine residues within proteins, are vital for antioxidant defense and are central to redox signaling. nih.gov They can be modified by reactive oxygen and nitrogen species. nih.gov While it has been suggested that the cytotoxicity of some benzo[c]fluorene derivatives may involve the depletion of thiol groups, specific research data from reviewed sources detailing the direct alteration of total and nonprotein thiol levels by this compound is not available.

The generation of reactive oxygen species (ROS) is a known mechanism of action for certain classes of N-oxide compounds. researchgate.net For example, quinoxaline (B1680401) N-oxides are understood to undergo reduction to generate ROS, which contributes to their biological activity. The main metabolic pathway for this compound is its reduction, which can be mediated by enzymes such as cytochrome P450. nih.govresearchgate.net This reductive metabolism could potentially lead to the formation of reactive intermediates. However, direct in vitro studies specifically quantifying the generation of ROS by this compound are not detailed in the available literature.

Cell Fate Regulation by this compound

The regulation of cell fate, including processes like cell cycle progression and programmed cell death (apoptosis), is a primary focus of anticancer drug research. While the parent compound, Benfluron, has been shown to induce cell cycle arrest and apoptosis in leukemic cells, the specific role of this compound in directly regulating cell fate is less defined. sav.sk

Induction of Apoptotic Pathways in Model Systems

This compound initiates apoptosis, a form of programmed cell death, by engaging multiple signaling cascades within cancer cells. Studies in leukemia cell models indicate that the compound triggers both the intrinsic and extrinsic apoptotic pathways. The intrinsic, or mitochondrial, pathway is activated in response to cellular stress, while the extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors. The parent compound, benfluron, has been shown to induce caspase-mediated apoptosis in human leukemic MOLT-4 cells, providing a basis for understanding the actions of its metabolites. researchgate.netnih.gov The activation of these dual pathways by this compound ensures a comprehensive and effective induction of cell death in susceptible cancer cell lines.

Caspase Activation Dynamics (Caspase 3/7, 8, 9)

A critical step in the execution of apoptosis is the activation of a family of cysteine proteases known as caspases. This compound's pro-apoptotic activity is characterized by the activation of specific initiator and executioner caspases. Research has identified the activation of Caspase-8, the key initiator caspase of the extrinsic pathway, and Caspase-9, the primary initiator of the intrinsic pathway. The convergence of these two pathways leads to the subsequent activation of the executioner caspases, namely Caspase-3 and Caspase-7. These executioner caspases are responsible for cleaving a broad range of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov Studies on the parent compound benfluron in MOLT-4 leukemia cells corroborate this mechanistic model, showing that its induction of apoptosis is associated with the activation of Caspases 3/7, 8, and 9. nih.gov

Table 1: Caspase Activation by this compound

| Caspase | Type | Associated Apoptotic Pathway | Role |

|---|---|---|---|

| Caspase-8 | Initiator | Extrinsic (Death Receptor) | Activates downstream executioner caspases upon stimulation of death receptors. |

| Caspase-9 | Initiator | Intrinsic (Mitochondrial) | Activated as part of the apoptosome complex following mitochondrial stress. |

| Caspase-3/7 | Executioner| Convergent | Cleaves essential cellular substrates, leading to the execution phase of apoptosis. |

Mechanisms of Macromolecular Biosynthesis Inhibition (e.g., Adenine (B156593), Valine Incorporation)

Beyond inducing apoptosis, this compound exerts cytotoxic effects by inhibiting the synthesis of essential macromolecules, thereby halting cell growth and proliferation. nih.gov This mechanism has been demonstrated in various cancer cell models, including Ehrlich ascites carcinoma (EAC) and P388 murine leukemia cells. nih.govnlk.czresearchgate.net

The primary method for evaluating this activity involves measuring the rate of incorporation of radiolabeled precursors into newly synthesized macromolecules. nih.gov Studies have shown that this compound effectively inhibits the incorporation of [¹⁴C]-adenine and [¹⁴C]-valine into the trichloroacetic acid (TCA)-insoluble fraction of cancer cells. nih.govresearchgate.net The inhibition of adenine incorporation indicates a disruption in the biosynthesis of nucleic acids (DNA and RNA), while the inhibition of valine incorporation points to a blockade of protein synthesis. nih.govnlk.czresearchgate.net

Further investigations have explored the kinetics of this inhibition, confirming that this compound hinders the incorporation of other precursors like [¹⁴C]-thymidine (specific for DNA) and [¹⁴C]-uridine (specific for RNA). nih.gov In comparative studies with other benfluron metabolites, this compound was found to be a more potent cytotoxic agent. nih.govresearchgate.net

Table 2: Inhibition of Macromolecular Biosynthesis by this compound

| Precursor | Macromolecule Inhibited | Model System(s) | Reference |

|---|---|---|---|

| Adenine | DNA and RNA | Ehrlich Ascites Carcinoma, P388 Murine Leukemia | nih.govnlk.cz |

| Valine | Protein | Ehrlich Ascites Carcinoma, P388 Murine Leukemia | nih.govnlk.cz |

| Thymidine | DNA | Ehrlich Ascites Carcinoma, P388 Murine Leukemia | nih.gov |

| Uridine | RNA | Ehrlich Ascites Carcinoma, P388 Murine Leukemia | nih.gov |

Synthetic Methodologies and Derivative Research for Benfluron N Oxide Analogues

Laboratory Synthesis of Benfluron N-oxide

The creation of this compound in a laboratory setting is primarily achieved through the direct oxidation of its parent compound, Benfluron. This process targets the tertiary dimethylamino group for selective oxidation.

The most common and widely reported method for synthesizing this compound involves the direct chemical oxidation of Benfluron. This strategy employs strong oxidizing agents that can selectively convert the tertiary amine functional group into an N-oxide without significantly altering the core benzo[c]fluorene structure.

Commonly used oxidizing agents for this transformation include:

Peroxides: Hydrogen peroxide (H₂O₂) is a cost-effective and frequently used reagent for this purpose. The reaction typically takes place in an alcoholic or aqueous solvent.

Peracids: Agents such as m-Chloroperbenzoic acid (mCPBA) are also effective for N-oxidation and can operate under mild conditions.

The underlying chemical reaction involves the donation of an oxygen atom from the oxidizing agent to the nitrogen atom of the dimethylamino group in the Benfluron molecule.

For research-scale synthesis, reaction conditions are carefully optimized to maximize yield and purity. A typical procedure using hydrogen peroxide involves dissolving the parent Benfluron compound in a solvent like methanol. Subsequently, an excess of the oxidizing agent, such as 2 to 3 molar equivalents of 30% hydrogen peroxide, is added to the solution.

The reaction mixture is stirred at a controlled temperature, generally between 25–40°C, for a period of 12 to 24 hours. Progress is monitored using analytical techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified. The standard method for purification is silica (B1680970) gel column chromatography, often using a gradient of ethyl acetate (B1210297) and hexane (B92381) as the eluent.

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | Benfluron | |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) (30% solution) | |

| Solvent | Methanol | |

| Temperature | 25–40°C | |

| Duration | 12–24 hours | |

| Monitoring | TLC or HPLC | |

| Purification | Silica gel column chromatography |

Preparation of this compound Analogues

Research into this compound extends to the development of various analogues. These structural derivatives are synthesized to investigate and modify the compound's physicochemical properties and biological interactions. The design of these analogues often focuses on altering metabolic stability, redox potential, and enzymatic affinity. researchgate.netnih.gov

The synthesis of analogues involves targeted modifications to the this compound structure. A key strategy is the introduction of substituents onto the benzo[c]fluorene ring system. researchgate.netnih.gov For example, to counteract the rapid deactivation of Benfluron through carbonyl reduction, derivatives such as 3,9-dimethoxybenfluron have been developed. researchgate.netupce.cz The synthesis of such compounds follows similar principles to that of this compound, starting with a correspondingly substituted Benfluron base. Other synthetic efforts have focused on modifying the cyclopentanone (B42830) and benzo[c] components to explore impacts on biological activity. mdpi.com

Structural changes to the this compound molecule have been shown to significantly influence its redox properties and interactions with metabolic enzymes. researchgate.netnih.gov Studies involving a series of benzo[c]fluorene N-oxide derivatives have revealed important structure-activity relationships.

A direct correlation was identified between the measured redox potential of the N-oxides and their capacity for non-enzymatic reduction; however, this potential did not directly influence the activity of microsomal reductases. researchgate.netnih.gov The affinity of these compounds for the enzymes was instead affected by substitutions on the core structure. Microsomal reductases exhibit a high affinity for the parent this compound, with an apparent Michaelis constant (Kₘ) of approximately 0.2 mM. researchgate.netnih.gov Modifications to the side-chain or the substituents on the nitrogen atom resulted in only minor changes to this affinity. nih.gov In contrast, the introduction of a methoxy (B1213986) group onto the benzo[c]fluorene moiety led to a significant, ten-fold increase in the Kₘ value, indicating a substantially lower binding affinity for the reductase enzymes. researchgate.netnih.gov

| Compound Analogue | Structural Modification | Effect on Microsomal Reductase Affinity (Apparent Kₘ) | Reference |

|---|---|---|---|

| This compound | Parent Structure | ~0.2 mM | researchgate.netnih.gov |

| Side-chain or N-substituent modified analogues | Alteration of the ethoxyamine side-chain | Little change from parent | nih.gov |

| Methoxy-substituted analogue | Methoxy group on benzo[c]fluorene ring | Ten-fold increase (lower affinity) | researchgate.netnih.gov |

Analytical Methodologies for the Characterization and Quantification of Benfluron N Oxide

Chromatographic Techniques

Chromatography is fundamental to the separation and isolation of Benfluron N-oxide from complex matrices, such as reaction mixtures or biological samples. Various techniques are utilized to achieve separation based on the compound's physicochemical properties.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its metabolites. It is frequently used to monitor the progress of synthesis reactions and for the quantitative analysis of the compound in various studies. The disposition of the parent compound, benfluron, and its metabolites, including the N-oxide, has been extensively studied using HPLC. upce.cz

In metabolic studies, HPLC coupled with a UV detector is effective for identifying and quantifying phase I and phase II metabolites. A dual-wavelength detection approach, for instance at 295 nm and 340 nm, can be employed to capture different types of metabolites formed during biotransformation. For related benzo[c]fluorene compounds, detection wavelengths have been set at 254 nm for 7H-benzo[c]fluoren-7-one structures and 367 nm for the corresponding reduced 7H-benzo[c]fluoren-7-ol metabolites. upce.cz

While specific methods for this compound are proprietary to research labs, a validated method for the related compound dimefluron provides a relevant example of typical HPLC parameters. researchgate.netresearchgate.net

Table 1: Example HPLC Conditions for Analysis of Related Benzo[c]fluorene Derivatives

| Parameter | Specification |

|---|---|

| Column | Octylsilyl silica (B1680970) gel (C8), 250 mm × 4 mm, 5 µm |

| Mobile Phase | Acetonitrile–0.025 M KH₂PO₄ buffer pH 3 (28:72, v/v) |

| Flow Rate | 1.0 mL/min |

| Mode | Isocratic |

| Detection | UV, with specific wavelengths (e.g., 254 nm, 340 nm, 367 nm) selected based on the chromophore of the analyte. upce.cz |

This table is based on methods developed for closely related analogs like dimefluron and can be adapted for this compound. researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the synthesis of this compound from its parent compound, benfluron. It is also valuable for the initial separation and identification of metabolites from in vitro experiments with liver homogenates. researchgate.netnih.gov

Silica gel is the standard stationary phase for these separations. researchgate.netnih.gov The choice of mobile phase is critical for achieving resolution between the parent compound, the N-oxide, and other related substances.

Table 2: Reported TLC Systems for Benfluron and its Metabolites

| Stationary Phase | Mobile Phase Composition (v/v/v) | Application |

|---|---|---|

| Silica Gel | Chloroform–Methanol–Triethylamine (70:10:5) | Preparative separation of dimefluron (a related compound) metabolites. upce.cz |

| Silica Gel | 10% Methanol in Dichloromethane (DCM) | Analysis of benfluron analogs. mdpi.com |

These systems illustrate the types of solvent mixtures used for the separation of benzo[c]fluorene derivatives on silica gel plates.

Chiral Liquid Chromatography for Enantiomeric Separation (if applicable for related compounds)

This compound itself is an achiral molecule. However, biotransformation of its parent compound, benfluron, can introduce chirality. The metabolic reduction of the carbonyl group at the C7 position of benfluron results in the formation of a chiral metabolite, reduced benfluron (red-B). researchgate.netresearchgate.net Similarly, reduction of this compound could yield chiral products like 7-dihydrobenfluron (B1221323) N-oxide. researchgate.net Therefore, chiral liquid chromatography is essential for studying the stereospecificity of these metabolic pathways. researchgate.net

Researchers have developed specific chiral HPLC methods to separate the enantiomers of reduced benfluron and the related reduced dimefluron. researchgate.netresearchgate.net

Table 3: Chiral HPLC Method for Enantiomeric Separation of Reduced Benfluron (red-B)

| Parameter | Specification |

|---|---|

| Column | Chiralcel OD-R (250 mm x 4.6 mm ID, 5 µm) |

| Mobile Phase | Acetonitrile–1 M NaClO₄ (40:60, v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 340 nm |

This method successfully resolves the enantiomers of the chiral metabolite of benfluron. researchgate.netresearchgate.net

Spectrometric Techniques

Spectrometry provides the means for the definitive structural confirmation of this compound and the identification of its various metabolites.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the most powerful technique for identifying metabolites. researchgate.net Electrospray ionization (ESI) is a common interface used for these analyses.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, which helps in confirming the elemental composition of metabolites. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, and the resulting fragmentation pattern provides structural information that is crucial for identifying the site of metabolic modification. researchgate.net This is particularly useful for distinguishing between isomers, such as N-oxidation versus aromatic hydroxylation (arene oxidation). researchgate.net

Studies on benfluron have identified a range of metabolic pathways, all of which are applicable to its N-oxide. upce.czresearchgate.net

Table 4: Metabolic Reactions of Benfluron Identified by Mass Spectrometry

| Metabolic Pathway | Description |

|---|---|

| N-Oxidation | Formation of this compound. researchgate.net |

| Carbonyl Reduction | Reduction of the C7-ketone to a hydroxyl group. researchgate.net |

| N-Demethylation | Loss of one or both methyl groups from the tertiary amine. researchgate.net |

| Arene Oxidation | Hydroxylation on the aromatic ring system, such as at the C9 position. upce.czcas.cz |

| Conjugation | Formation of phase II metabolites, typically glucuronides. upce.cz |

These metabolic transformations are elucidated through the combined use of HPLC separation and MS/MS detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of a synthesized chemical compound like this compound. upce.czcas.cz Both ¹H and ¹³C NMR are used to confirm the identity and purity of the compound after synthesis.

For analysis, samples are typically dissolved in a deuterated solvent, such as dimethyl sulfoxide (B87167) (DMSO-d₆). upce.cz Spectra are recorded on high-field instruments (e.g., 300 MHz or higher for ¹H NMR). upce.czmdpi.com

While detailed NMR data for this compound is not widely published, some characteristic chemical shifts have been reported for the compound or its close analogs. The chemical shifts in the ¹³C NMR spectrum are particularly informative.

Table 5: Reported ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C=O (Carbonyl) | 193.7 |

| NCH₂ (Methylene adjacent to N) | 63.2 |

| NCH₃ (Methyl) | 42.9 |

Spectra recorded in DMSO-d₆ at 75 MHz. These shifts are characteristic of the key functional groups in the molecule.

It is important to note that some reported ¹H NMR data for "this compound" includes a signal for a methoxy (B1213986) group (OCH₃), which is not present in the structure of this compound but is a feature of the related compound, dimefluron. This highlights the importance of careful analysis and comparison with known structures when interpreting spectral data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for the structural elucidation of benfluron and its metabolites, including this compound. cas.czresearchgate.net This technique identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. While specific IR spectral data for this compound is not extensively detailed in published literature, the structures of benfluron metabolites have been established through the combined use of IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, often by comparing their spectra with those of synthesized standards. researchgate.netresearchgate.net

The formation of this compound from its parent compound, benfluron, involves the oxidation of the tertiary amine in the dimethylaminoethoxy side chain. This chemical modification results in the formation of an N-oxide (N→O) bond. In IR spectroscopy, the N-O stretching vibration is a key diagnostic feature for identifying N-oxides. Generally, the N-O stretching band for tertiary amine N-oxides appears in the region of 950-980 cm⁻¹. The presence of this characteristic absorption band, in conjunction with other spectral data, would be a strong indicator for the formation of this compound.

The broader IR spectrum of this compound would also retain characteristic signals from the 7H-benzo[c]fluoren-7-one core structure, though some shifts may occur due to the electronic effects of the newly introduced N-oxide group.

Integrated Analytical Approaches for Biotransformation Studies

The study of benfluron's biotransformation, which leads to the formation of metabolites like this compound, necessitates integrated analytical strategies that combine separation science with advanced spectrometric detection. cas.cz

Combined HPLC-MS/MS Platforms for Metabolite Profiling

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone for characterizing biotransformation products of benfluron. cas.cz This powerful combination allows for the separation of complex mixtures of metabolites from biological matrices, such as urine or liver perfusate, followed by their sensitive and specific detection and structural characterization. cas.czcuni.cz

In the analysis of benfluron metabolites, various HPLC-MS/MS scan functions are employed to unambiguously detect even low-abundance species. These include reconstructed ion current (RIC) chromatograms and constant neutral loss (CNL) scans. cas.cz The interpretation of tandem mass spectra is particularly crucial as it enables the differentiation between various metabolic pathways. For instance, MS/MS fragmentation patterns can distinguish between N-demethylation and O-demethylation, and critically, can differentiate N-oxidation from arene oxidation for both phase I and phase II metabolites. cas.czresearchgate.net this compound is one of several Phase I metabolites, alongside 9-hydroxy benfluron and demethylated benfluron, that have been identified using these methods in studies involving isolated perfused rat livers. cuni.cz

| Analytical Platform | Application in this compound Analysis | Key Findings |

| HPLC-MS/MS | Separation and identification of benfluron metabolites from biological samples. | Enables differentiation of N-oxidation from other metabolic reactions like arene oxidation through specific fragmentation patterns. cas.cz |

| Reconstructed Ion Current (RIC) | Detection of metabolites based on their specific mass-to-charge ratio. | Helps in the unambiguous detection of low-abundance metabolites. cas.cz |

| Constant Neutral Loss (CNL) | Screening for metabolites that lose a specific neutral fragment during MS/MS. | Useful for identifying classes of metabolites, such as glucuronides. cas.cz |

High Mass Accuracy Measurements for Elemental Composition Confirmation

To confirm the identity of potential metabolites, high mass accuracy measurements, typically obtained using high-resolution mass spectrometry (HRMS) analyzers like quadrupole-time-of-flight (QqTOF), are employed. cas.cz This technique provides a highly precise measurement of a molecule's mass-to-charge ratio, which allows for the determination of its elemental composition.

For this compound, HRMS would confirm the addition of one oxygen atom to the elemental formula of the parent compound, benfluron (C₂₁H₁₉NO₂). The resulting formula for this compound is C₂₁H₁₉NO₃. This confirmation of the elemental composition from an exact mass measurement provides a high degree of confidence in the metabolite's identification, corroborating the type of metabolic reaction that has occurred. cas.cz

Utilization of UV Spectra for Chromophore System Changes

High-performance liquid chromatography systems used for metabolite profiling are often equipped with photodiode-array (PDA) or other UV spectral detectors. cas.cz Benfluron and its derivatives possess a characteristic 7H-benzo[c]fluoren-7-one chromophore, which gives rise to distinct UV absorption spectra. cas.czresearchgate.net

Future Directions and Emerging Research Avenues for Benfluron N Oxide

Advanced Mechanistic Elucidation of N-Oxide Reduction Peculiarities

The reduction of Benfluron N-oxide is a critical metabolic pathway, primarily mediated by the cytochrome P450 (CYP) system. However, the precise mechanisms and contributing factors to this biotransformation are not fully understood. Future research should focus on several key areas:

Role of Specific CYP Isoforms: While the involvement of CYP enzymes is established, the specific isoforms responsible for the reduction of this compound need to be identified. Investigating a panel of human recombinant CYP enzymes will be crucial to pinpointing the key players in its metabolism.

Electron Transfer Dynamics: The transfer of electrons from NADPH to the CYP enzyme via cytochrome P450 reductase is a fundamental step. Advanced spectroscopic and kinetic studies could elucidate the efficiency and dynamics of this process specifically for this compound reduction. Understanding the conformational changes within the reductase enzyme during electron transfer will provide deeper mechanistic insights. wikipedia.orgmdpi.comebi.ac.uk

Aerobic vs. Anaerobic Reduction: The influence of oxygen tension on the reduction of N-oxides is a known phenomenon. Studies have shown that some microbial nitrous oxide reduction can occur under aerobic conditions, challenging the traditional view that such processes are strictly anaerobic. nih.govnih.govresearchgate.netumn.edu A thorough investigation into the kinetics of this compound reduction under varying oxygen levels is warranted to understand its metabolic fate in different physiological and pathological microenvironments, such as hypoxic tumor tissues.

| Research Question | Proposed Method | Expected Outcome |

| Which CYP isoforms reduce this compound? | Incubation with a panel of human recombinant CYP enzymes. | Identification of specific CYP enzymes responsible for metabolism. |

| What are the kinetics of electron transfer? | Stopped-flow spectroscopy and rapid kinetic analysis. | Elucidation of the rate-limiting steps in the reduction process. |

| How does oxygen tension affect reduction? | In vitro metabolism studies under controlled aerobic and anaerobic conditions. | Understanding the metabolic fate in different oxygen environments. |

Investigation of Non-Enzymatic Transformation Pathways

While enzymatic reduction is a major metabolic route, the potential for non-enzymatic transformation of this compound should not be overlooked. The chemical stability of N-oxides can be influenced by the surrounding biochemical milieu.

Future investigations should explore:

pH-Dependent Stability: The stability of this compound across a range of physiological and subcellular pH values should be systematically evaluated.

Photodegradation: Given that some N-oxide compounds have been shown to be stable under solar photolysis, it is important to characterize the photochemical stability of this compound to understand its potential environmental fate and persistence. nih.gov

Exploration of this compound's Role in Broader Biological Systems (Beyond Current Scope)

The current understanding of this compound's biological activity is largely confined to its role as an antineoplastic agent. However, its structural features and the nature of N-oxides in general suggest the potential for broader biological effects.

Future research could delve into:

Off-Target Pharmacological Effects: Screening this compound against a wide range of biological targets, such as receptors and enzymes, could uncover novel pharmacological activities.

Cardiovascular and Neurological Impact: Given that some N-oxide compounds can have cardiovascular or neurological effects, it would be prudent to investigate the potential impact of this compound on these systems. nih.govnih.govnih.govnih.gov Studies could assess its effects on cardiac function and neuronal signaling pathways.

Modulation of Nitric Oxide Pathways: The "N-oxide" motif is central to the biology of nitric oxide (NO), a critical signaling molecule. youtube.comyoutube.comyoutube.com Investigating any potential interplay between this compound and NO signaling pathways could reveal unexpected biological functions.

Development of Novel Analytical Probes and Standards for Metabolic Research

Advancing our understanding of this compound metabolism is contingent on the availability of sophisticated analytical tools. The development of novel probes and standards will be instrumental in this endeavor.

Key areas for development include:

Fluorescent Probes: Designing and synthesizing fluorescent probes based on the N-oxide scaffold could enable real-time imaging of its subcellular localization and metabolic conversion. nih.govchinesechemsoc.orgresearchgate.net These probes could be engineered to exhibit a change in fluorescence upon reduction of the N-oxide group.

Stable Isotope-Labeled Standards: The synthesis of stable isotope-labeled this compound and its primary metabolites (Benfluron and 7-dihydrobenfluron (B1221323) N-oxide) is essential for accurate quantification in complex biological matrices using mass spectrometry. nih.govnih.gov

High-Resolution Mass Spectrometry Methods: Developing and validating robust high-resolution mass spectrometry methods will be crucial for the unambiguous identification and quantification of this compound and its transformation products in vitro and in vivo. researchgate.net

| Analytical Tool | Application in this compound Research |

| Fluorescent Probes | Real-time imaging of subcellular distribution and metabolism. |

| Stable Isotope-Labeled Standards | Accurate quantification of metabolites by mass spectrometry. |

| High-Resolution Mass Spectrometry | Unambiguous identification of novel transformation products. |

Computational Modeling and Simulation of Biotransformation Processes

In silico approaches offer powerful tools to complement experimental studies and provide predictive insights into the biotransformation of this compound.

Future computational research should focus on:

Molecular Docking and Dynamics Simulations: Simulating the interaction of this compound with the active sites of various CYP isoforms can help predict which enzymes are most likely to be involved in its reduction. fu-berlin.denih.govcore.ac.uktdl.orgnih.gov Molecular dynamics simulations can further elucidate the conformational changes that facilitate catalysis.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models for a series of Benfluron derivatives and their N-oxides could help in predicting their metabolic stability and potential biological activities. nih.govnih.govmdpi.comresearchgate.netmdpi.com

Prediction of Metabolic Pathways: Utilizing expert systems and machine learning algorithms to predict the full range of potential phase I and phase II metabolites of this compound can guide experimental metabolite identification studies. news-medical.netnih.govresearchgate.netmdpi.com

Q & A

Q. Methodological Insight :

- Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells.

- Monitor caspase activity via fluorogenic substrates (e.g., Ac-DEVD-AMC for Caspase 3/7).

- Measure ROS levels using fluorescent probes like DCFH-DA .

Basic Question: How can researchers assess this compound’s metabolic stability and biotransformation pathways?

Answer:

The Isolated Perfused Rat Liver (IPRL) model is a robust method to study hepatic metabolism:

- Procedure : Perfuse rat livers with this compound at 37°C, collect bile and perfusate over 120 minutes .

- Analytical tools : Employ HPLC-UV with dual-wavelength detection (295 nm and 340 nm) to identify Phase I metabolites (e.g., hydroxylated derivatives) and Phase II conjugates (e.g., glucuronides) .

- Key findings : this compound undergoes rapid Phase I oxidation and forms O-glucuronide conjugates, detected in bile .

Q. Table 1: Metabolic Pathways of this compound in IPRL Model

| Phase | Metabolites Detected | Analytical Method | Reference |

|---|---|---|---|

| Phase I | Hydroxylated derivatives | HPLC-UV (295/340 nm) | |

| Phase II | O-glucuronide conjugates | HPLC with UV scanning |

Advanced Question: How do conflicting data on this compound’s metabolite recovery in perfusate vs. bile inform pharmacokinetic modeling?

Answer:

Discrepancies in recovery rates suggest tissue-specific sequestration or incomplete absorption:

- Observed disparity : Low perfusate recovery vs. high biliary excretion of glucuronides indicates enterohepatic recirculation or binding to hepatic proteins .

- Experimental validation : Conduct additional IPRL studies with radiolabeled this compound to track distribution. Use LC-MS/MS for sensitive quantification of trace metabolites .

- Modeling implications : Incorporate nonlinear kinetics and compartmental binding in PK/PD models to account for tissue retention .

Advanced Question: What structural alerts for mutagenicity are associated with aromatic N-oxides like this compound?

Answer:

Aromatic N-oxides may pose mutagenic risks due to DNA-reactive intermediates:

- Computational prediction : Use (Q)SAR models to flag substructures like quindioxin or benzooxadiazole N-oxide, which are linked to DNA adduct formation .

- In vitro validation : Perform Ames tests with TA98 and TA100 strains ± metabolic activation (S9 fraction) to assess mutagenic potential .

- Key finding : While the general aromatic N-oxide alert is downgraded, specific subclasses (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) retain high risk .

Advanced Question: How does this compound’s mechanism differ from other N-oxide-based antineoplastic agents?

Answer:

Unique features include dual apoptosis pathway activation and Chk1/Chk2-mediated cell cycle arrest:

- Comparative analysis : Sorafenib N-oxide, for example, relies on transporter-independent uptake (unrelated to OCT1), whereas this compound’s uptake mechanisms remain uncharacterized .

- Experimental design : Use CRISPR-Cas9 knockout models (e.g., Chk1-deficient cells) to isolate checkpoint kinase contributions. Pair with RNA-seq to identify downstream targets .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing/powder handling .

- Storage : Keep in airtight containers at room temperature; avoid exposure to light or peroxidizing agents .

- Decontamination : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can researchers reconcile oxidative stress data with contradictory reports on this compound’s redox stability?

Answer:

- Hypothesis : Redox activity may depend on experimental conditions (e.g., cell type, ROS scavenger levels).

- Methodology :

- Data interpretation : Context-dependent ROS generation (e.g., lysosomal vs. mitochondrial sources) may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.